Tetramethylbiphosphine disulfide
Overview
Description
Tetramethylbiphosphine disulfide is a versatile organophosphorus compound with the chemical formula (CH₃)₂PSSP(CH₃)₂. It is widely used as an intermediate in the synthesis of various phosphorus-containing compounds. This compound is particularly notable for its ability to introduce two methyl groups onto phosphorus atoms, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylbiphosphine disulfide can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine with sulfur. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: Tetramethylbiphosphine disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylbiphosphine oxide.
Reduction: Reduction reactions can convert it into dimethylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Tetramethylbiphosphine oxide.
Reduction: Dimethylphosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Tetramethylbiphosphine disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetramethylbiphosphine disulfide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It interacts with molecular targets such as enzymes and proteins, altering their activity and function. The pathways involved often include redox cycling and the formation of reactive intermediates .
Comparison with Similar Compounds
Dimethylphosphine: Similar in structure but lacks the disulfide linkage.
Tetramethylbiphosphine oxide: An oxidized form of tetramethylbiphosphine disulfide.
Tetramethylthiuram disulfide: Contains sulfur but has a different phosphorus configuration .
Uniqueness: this compound is unique due to its dual methyl groups on phosphorus and the presence of a disulfide linkage. This combination imparts distinct chemical properties, making it a valuable reagent in various synthetic applications .
Biological Activity
Tetramethylbiphosphine disulfide (TMBS), a compound with the chemical formula , is an organophosphorus compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of TMBS, focusing on its mechanisms of action, synthesis, and applications in biochemical research.
TMBS is synthesized through various methods, including transition-metal-catalyzed reactions. One notable method involves the reaction of tetramethylbiphosphine with disulfides under specific catalytic conditions. For example, a study demonstrated that TMBS could be synthesized efficiently using a rhodium catalyst, yielding significant amounts of product while maintaining lower reaction temperatures than traditional methods .
The structure of TMBS includes two phosphine groups linked by a disulfide bond, which is crucial for its reactivity and biological interactions. The stability and reactivity of the disulfide bond allow TMBS to participate in redox reactions, making it a candidate for various biochemical applications.
Redox Activity
TMBS exhibits significant redox activity due to the presence of the disulfide bond. This property enables it to act as a reducing agent in biological systems, facilitating the cleavage of disulfide bonds in proteins. The mechanism typically involves nucleophilic attack by TMBS on disulfide bonds, leading to the formation of thiol groups. This process can be crucial in cellular environments where maintaining the redox state is essential for protein function and stability .
Interaction with Biological Molecules
Research indicates that TMBS can interact with various biomolecules, influencing cellular processes. For instance, studies have shown that TMBS can modulate the activity of transcription factors (TFs), which play pivotal roles in gene expression regulation. By assessing TF activity profiles, researchers have identified distinct signatures associated with TMBS treatment, indicating its potential as a bioactive compound capable of altering gene expression pathways .
Case Studies
- Transcription Factor Modulation : In a study utilizing HepG2 cells, TMBS was shown to induce specific TF activity profiles that correlated with oxidative stress responses. This suggests that TMBS may influence cellular pathways related to stress responses and metabolic regulation .
- Protein Reduction : TMBS has been employed in experiments aimed at reducing disulfide bonds in proteins, demonstrating its effectiveness as a reducing agent comparable to other established reagents like dithiothreitol (DTT). Its ability to cleave disulfide bonds without significantly altering protein structure makes it valuable in biochemical assays .
Comparative Biological Activity
The following table summarizes the biological activities of TMBS compared to other common reducing agents:
Compound | Reducing Ability | Stability | Applications |
---|---|---|---|
This compound (TMBS) | High | Moderate | Protein reduction, TF modulation |
Dithiothreitol (DTT) | High | Low | Protein reduction |
Tris(2-carboxyethyl)phosphine (TCEP) | High | High | Protein reduction, stable in air |
Properties
IUPAC Name |
dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQQMXQPAHRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)P(=S)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12P2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190216 | |
Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-97-9 | |
Record name | Tetramethylbiphosphine disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3676-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylbiphosphine disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of Tetramethyldiphosphine Disulfide?
A: Tetramethyldiphosphine Disulfide has the molecular formula (CH3)2P(S)-P(S)(CH3)2. [, , , ] It exists in a crystal structure belonging to the C2/m space group, with six molecules per unit cell. [] The structure exhibits two distinct phosphorus sites: one with phosphorus nuclei related by an inversion center and another with mirror planes containing the S-P-P-S bonds. []
Q2: How is the chemical shift of phosphorus in Tetramethyldiphosphine Disulfide analyzed?
A: Phosphorus chemical shift tensors in Tetramethyldiphosphine Disulfide have been characterized using various NMR techniques. Single-crystal 31P CP NMR at 4.7 T provided detailed tensor information. [] Additionally, dipolar-chemical shift analysis was performed on stationary powder and magic angle spinning (MAS) samples at 4.7 and 9.4 T. [] A 2D spin-echo NMR experiment was also used to independently determine the effective 31P−31P dipolar coupling constant. []
Q3: What are the donor characteristics of Tetramethyldiphosphine Disulfide?
A: Tetramethyldiphosphine Disulfide acts as a bidentate ligand, coordinating through both sulfur atoms to metal centers. [] The vibrational spectra of its complexes provide insights into its donor properties. []
Q4: Has the synthesis of copper(II) complexes with Tetramethyldiphosphine Disulfide been achieved?
A: Contrary to previous claims, research indicates that copper(II) complexes with Tetramethyldiphosphine Disulfide were likely not isolated in earlier studies. [] Instead, two distinct copper(I) complexes, (CuX·L)2 and [(CuX)2·L]n (X = Cl or Br, L = Tetramethyldiphosphine Disulfide), are formed. [] The formation of these complexes is influenced by factors like temperature and solvent water content. []
Q5: What spectroscopic techniques are helpful in studying Tetramethyldiphosphine Disulfide and its complexes?
A: Various spectroscopic methods have been employed to investigate Tetramethyldiphosphine Disulfide. These include:* Nuclear Magnetic Resonance (NMR): Used to determine chemical shifts, spin-spin coupling constants, and molecular structure. [, ]* Infrared (IR) and Raman Spectroscopy: Provide information about molecular vibrations and functional groups. [, ]* Far-IR Spectroscopy: Particularly useful for studying metal-ligand vibrations in complexes. []
Q6: Are there alternative synthetic routes for Tetramethyldiphosphine Disulfide and related compounds?
A: While specific details on alternative synthetic routes weren't provided in the research excerpts, the preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) suggests established synthetic procedures exist. [] Exploring alternative synthetic methods can potentially improve yield, reduce costs, and minimize environmental impact.
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